(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone
Description
The compound “(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone” (CAS: 2034308-40-0) is a heterocyclic methanone derivative with the molecular formula C₂₂H₂₂FN₅OS and a molecular weight of 423.5 g/mol . Its structure features a cyclopenta[c]pyridazine core linked to a piperazine moiety and a 2-(2-fluorophenyl)-4-methylthiazole group.
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-14-20(30-21(24-14)16-6-2-3-7-17(16)23)22(29)28-11-9-27(10-12-28)19-13-15-5-4-8-18(15)25-26-19/h2-3,6-7,13H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQRCXJWLFHFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone is a complex heterocyclic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.46 g/mol. The structure features a cyclopentapyridazine moiety linked to a piperazine and a thiazole derivative, which may contribute to its biological activity.
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the compound's inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. In a study by Chahal et al., derivatives containing similar structures exhibited significant MAO-B inhibition with IC50 values as low as 0.013 µM, indicating potent activity against neurodegenerative disorders like Alzheimer's disease .
Table 1: MAO Inhibition Potency of Related Compounds
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
2. Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using L929 fibroblast cells. Notably, the compound exhibited low cytotoxicity at various concentrations, with an IC50 value significantly higher than those of more toxic analogs, suggesting a favorable safety profile for further development .
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) | Observations |
|---|---|---|
| T3 | 27.05 | Cytotoxic at higher doses |
| T6 | >120.6 | Non-toxic at tested doses |
The mechanism by which this compound exerts its biological effects likely involves reversible and competitive inhibition of MAO-B, as supported by molecular docking studies that indicated strong binding affinity to the enzyme's active site . The presence of the piperazine and thiazole moieties is believed to enhance binding interactions.
Neurodegenerative Disorders
Given its potent MAO-B inhibition, the compound has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The selectivity for MAO-B over MAO-A suggests fewer side effects related to serotonin metabolism, which is crucial in developing safer therapeutic agents.
Comparison with Similar Compounds
Cyclopenta[c]pyridazine Derivatives
A closely related analog, [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone (C₂₄H₂₉N₉O, MW: 459.56 g/mol), shares the cyclopenta[c]pyridazine-piperazine backbone but replaces the thiazole-fluorophenyl group with a pyrimidine-azetidine substituent and a dimethylpyrazole unit . Key differences include:
- Substituent Effects : The pyrimidine-azetidine group may enhance hydrogen-bonding interactions compared to the thiazole-fluorophenyl system, which prioritizes hydrophobic and π-π stacking interactions.
Methanone Derivatives with Heterocyclic Moieties
Two methanone derivatives from , 7a (C₁₀H₈N₆OS) and 7b (C₁₂H₁₂N₄O₃S), feature pyrazole-thiophene cores instead of pyridazine-thiazole systems :
- 7b : Contains an ester group, which may improve solubility but reduce metabolic stability due to esterase susceptibility.
- Comparison : The target compound’s fluorine atom and methylthiazole group likely confer greater lipophilicity and target selectivity than 7a/7b.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a polycyclic framework but lacks the methanone linker and piperazine moiety .
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Fluorine Impact: The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs, a critical factor in CNS-targeting drug design .
- Thiazole vs. Thiophene : The 4-methylthiazole moiety likely offers greater metabolic stability than the thiophene rings in 7a/7b, as thiazoles are less prone to oxidative degradation .
Q & A
Q. Table 1. Key Synthetic Challenges and Solutions
Q. Table 2. Environmental Risk Assessment Parameters
| Parameter | Method (Referenced Evidence) |
|---|---|
| Bioaccumulation | OECD 305 guideline; compare logKow values |
| Ecotoxicity | Daphnia magna acute toxicity assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
